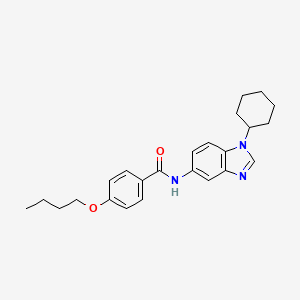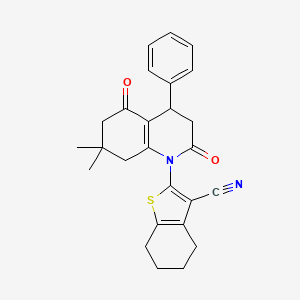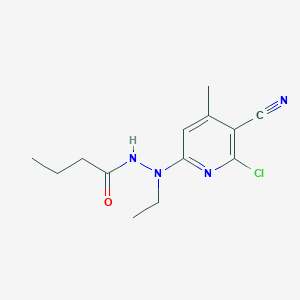![molecular formula C20H20F3NO4 B11492922 3-Methyl-2-(4-methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11492922.png)
3-Methyl-2-(4-methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for efficiency and yield. The process would require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy and carbamoyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
3-METHYL-2-[(4-METHYLPHENYL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H20F3NO4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C20H20F3NO4/c1-12-3-5-14(6-4-12)11-17(19(26)27)13(2)18(25)24-15-7-9-16(10-8-15)28-20(21,22)23/h3-10,13,17H,11H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
OYVULLCLSGTBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11492840.png)
![7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492843.png)
![Methyl 1-({2-[(3,4,5-trimethoxybenzoyl)amino]phenyl}sulfonyl)prolinate](/img/structure/B11492848.png)
![5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492852.png)
![2-Pyrazinecarboxylic acid, 3-[[[2-(3,4-diethoxyphenyl)ethyl]amino]carbonyl]-](/img/structure/B11492853.png)

![4-(4-ethoxy-3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11492880.png)


![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11492902.png)
![3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11492914.png)
![4-(3,4-dimethylphenyl)-2-[4-methyl-1-(4-nitrophenyl)piperazin-2-yl]phthalazin-1(2H)-one](/img/structure/B11492925.png)
![2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11492931.png)
![5-chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11492936.png)
